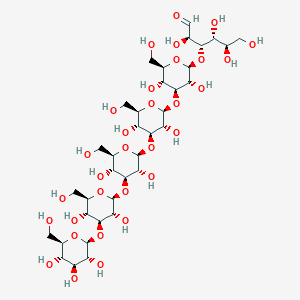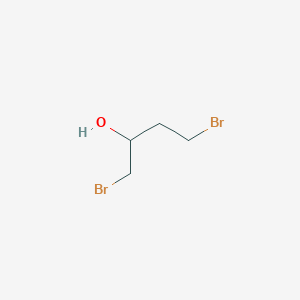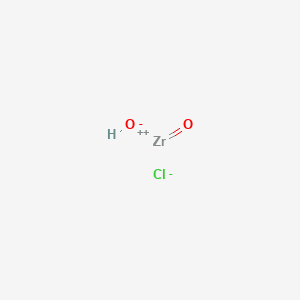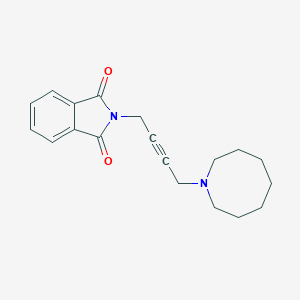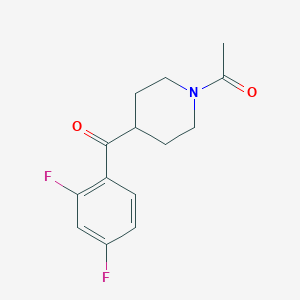
(2S)-2,3-disulfanylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-disulfanylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It is a chiral compound with two enantiomers, and its synthesis and characterization have been extensively studied. In
Scientific Research Applications
((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. In agriculture, it has been tested as a plant growth regulator, improving the yield and quality of crops. In industry, it has been used as a cross-linking agent for polymers and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. It also scavenges reactive oxygen species (ROS), reducing oxidative stress and cellular damage.
Biochemical and Physiological Effects:
(this compound)-2,3-disulfanylpropan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response. In vivo studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models of arthritis and cancer.
Advantages and Limitations for Lab Experiments
One advantage of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. It is also readily available and can be synthesized using relatively simple methods. However, its low yield and limited solubility in water can be a limitation for certain applications. Its stability in biological systems is also a concern, and further studies are needed to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the characterization of its pharmacokinetics and pharmacodynamics, which will provide valuable information for its potential use in medicine. Further studies are also needed to investigate its potential applications in agriculture and industry, as well as its mechanism of action at the molecular level.
Synthesis Methods
The synthesis of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol involves the reaction of L-cysteine with acrolein in the presence of a base catalyst. The resulting product is a racemic mixture of (this compound,3R)- and (this compound,3S)-2,3-disulfanylpropan-1-ol, which can be separated using chiral chromatography. The yield of the synthesis is relatively low, and optimization of the reaction conditions is still an active area of research.
properties
CAS RN |
16495-16-2 |
|---|---|
Molecular Formula |
C3H8OS2 |
Molecular Weight |
124.23 g/mol |
IUPAC Name |
(2S)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1 |
InChI Key |
WQABCVAJNWAXTE-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CS)S)O |
SMILES |
C(C(CS)S)O |
Canonical SMILES |
C(C(CS)S)O |
synonyms |
1-Propanol, 2,3-dimercapto-, (S)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



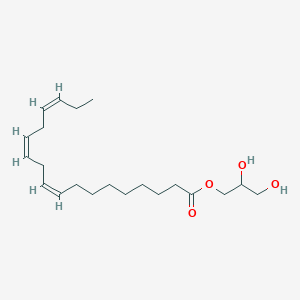

![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
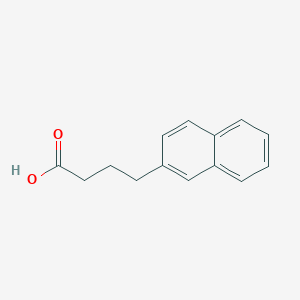
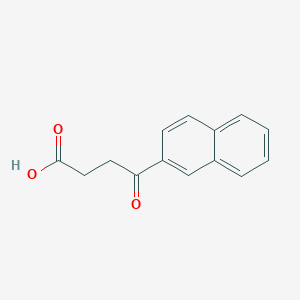
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

